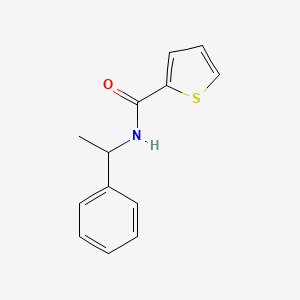

N-(1-phenylethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-10(11-6-3-2-4-7-11)14-13(15)12-8-5-9-16-12/h2-10H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDNWIDPUBDPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194219 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Technical Guide: Synthesis of N-(1-phenylethyl)thiophene-2-carboxamide

Executive Summary

This technical guide details the synthesis of N-(1-phenylethyl)thiophene-2-carboxamide , a structural motif frequently utilized in medicinal chemistry as a chiral scaffold for resolving agents or as a pharmacophore in antiviral and anticancer research.

The protocol focuses on the Nucleophilic Acyl Substitution pathway using Thiophene-2-carbonyl chloride. This route is selected for its high atom economy, rapid kinetics, and scalability compared to carbodiimide-mediated coupling. Special attention is given to preserving the stereochemical integrity of the chiral center on the α-methylbenzylamine moiety.

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the amide bond.[1] The forward synthesis relies on the high electrophilicity of the acyl chloride species reacting with the nucleophilic primary amine.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (Schotten-Baumann conditions). The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl and generating HCl, which is immediately neutralized by a tertiary amine base (Triethylamine or DIPEA) to drive the equilibrium forward.

Figure 1: Reaction pathway for the acylation of 1-phenylethylamine.

Primary Protocol: Acyl Chloride Method

Scale: 10 mmol (approx. 2.0 g theoretical yield) Time: 4–6 hours Stereochemistry: This protocol retains the configuration of the starting amine (e.g., R-(+)-1-phenylethylamine yields the R-amide).

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |

| 1-Phenylethylamine | 121.18 | 1.0 | 1.21 g (1.28 mL) | Nucleophile (Chiral) |

| Thiophene-2-carbonyl chloride | 146.59 | 1.1 | 1.61 g (1.35 mL) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.10 mL) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | 40 mL | Solvent (Anhydrous) |

| 1M HCl (aq) | - | Wash | 20 mL | Removes unreacted amine |

| Sat.[4] NaHCO₃ (aq) | - | Wash | 20 mL | Removes unreacted acid |

Step-by-Step Procedure

Step 1: Reaction Setup (0°C)

-

Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Add 1-phenylethylamine (1.0 eq) and Triethylamine (1.5 eq) to the flask.

-

Dissolve in anhydrous DCM (30 mL).

-

Cool the solution to 0°C using an ice/water bath. Critical: Cooling prevents potential side reactions and controls the exotherm.

Step 2: Addition (0°C → RT)

-

Dilute Thiophene-2-carbonyl chloride (1.1 eq) in the remaining DCM (10 mL).

-

Add the acid chloride solution dropwise to the amine solution over 15–20 minutes via a pressure-equalizing addition funnel or syringe pump.

-

Observation: White fumes (HCl) may form briefly but should be trapped by the base; a precipitate (TEA·HCl salts) will begin to form.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 3 hours.

Step 3: Reaction Monitoring

-

Perform TLC (Silica gel; Eluent: 30% EtOAc in Hexanes).

-

Target Rf: ~0.4–0.6 (Amide).

-

Precursor Rf: Amine stays at baseline; Acid chloride hydrolyzes to acid (low Rf).

-

-

Reaction is complete when the amine spot disappears.

Step 4: Workup (Liquid-Liquid Extraction)

-

Quench the reaction by adding 20 mL of distilled water.

-

Transfer the biphasic mixture to a separatory funnel.

-

Organic Layer Wash Sequence:

-

Wash 1: 20 mL 1M HCl (Removes unreacted amine and TEA).

-

Wash 2: 20 mL Sat. NaHCO₃ (Removes thiophene-2-carboxylic acid formed by hydrolysis).

-

Wash 3: 20 mL Brine (Saturated NaCl).

-

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Step 5: Purification

-

Recrystallization: The crude solid is typically recrystallized from hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate.

-

Yield Expectation: 85–95%.

-

Appearance: White to off-white crystalline solid.

Experimental Workflow Diagram

Figure 2: Step-by-step operational workflow for the synthesis.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

| Method | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5–7.0 (m, 8H, Thiophene + Phenyl); δ 6.4 (br s, 1H, NH); δ 5.3 (quintet, 1H, CH-chiral); δ 1.6 (d, 3H, CH₃). |

| ¹³C NMR | Carbonyl signal at ~161 ppm; Thiophene C2 at ~139 ppm; Chiral CH at ~49 ppm. |

| LC-MS | [M+H]⁺ peak at 232.08 m/z . |

| Melting Point | Typically 142–146°C (Note: Varies by enantiomeric purity; racemates may differ). |

Troubleshooting Stereochemistry

If the optical rotation of the product is lower than expected:

-

Check Temperature: Ensure the addition was strictly at 0°C.

-

Base Strength: Switch from TEA to DIPEA (Hunig's base) or Pyridine, which are less nucleophilic and reduce risk of racemization via ketene intermediates.

-

Acid Chloride Quality: Ensure the acid chloride is distilled and free of HCl traces prior to use.

Safety & EHS Considerations

-

Thiophene-2-carbonyl chloride: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes to release HCl gas.

-

1-Phenylethylamine: Toxic by absorption.

-

DCM: Volatile organic solvent; potential carcinogen.

-

Waste Disposal: Aqueous washes containing TEA/HCl must be disposed of in basic aqueous waste streams.

References

-

Schotten-Baumann Reaction Conditions

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[5] (General reference for amide bond formation mechanisms).

-

-

Thiophene-2-carbonyl Chloride Synthesis

-

Physical Properties & Identification

-

PubChem Compound Summary for CID 766059, N-phenylthiophene-2-carboxamide (Analogue reference for spectral trends).

-

-

Chiral Amine Applications

-

MDPI Molecules. (2020). "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine".

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. WO2016161063A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 3. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Putative Mechanisms of Action of N-(1-phenylethyl)thiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-phenylethyl)thiophene-2-carboxamide is a molecule belonging to the versatile class of thiophene-2-carboxamide derivatives. While direct pharmacological data on this specific compound is not extensively available, the thiophene-2-carboxamide scaffold is a well-established pharmacophore present in numerous biologically active agents. This guide synthesizes the known mechanisms of action of structurally related thiophene-2-carboxamides to propose and explore the potential therapeutic activities of this compound. We will delve into prospective applications in oncology, neurodegenerative disorders, and infectious diseases, providing hypothetical experimental frameworks to elucidate its precise molecular interactions.

Introduction: The Thiophene-2-Carboxamide Scaffold

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a common structural motif in medicinal chemistry.[1] Its unique electronic properties and ability to form various non-covalent interactions make it a privileged scaffold in drug design. When functionalized with a carboxamide group at the 2-position, the resulting thiophene-2-carboxamide core serves as a versatile platform for developing a wide array of therapeutic agents with diverse pharmacological profiles.[2] These derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] The N-substitution on the carboxamide, in this case, a 1-phenylethyl group, is a critical determinant of the compound's biological specificity and potency.

Potential Mechanisms of Action in Oncology

Derivatives of thiophene-2-carboxamide have shown significant promise as anticancer agents, acting through various mechanisms.[3][4]

Induction of Apoptosis

Several thiophene carboxamide derivatives have been found to exert cytotoxic effects on cancer cell lines by inducing programmed cell death, or apoptosis.[4][5] This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic cascade.

Proposed Mechanism: this compound may induce apoptosis in cancer cells by triggering the intrinsic or extrinsic apoptotic pathways. This could involve the depolarization of the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3/7.[4]

Experimental Protocol: Caspase-3/7 Activity Assay

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7, A375, HT-29) in a 96-well plate and allow them to adhere overnight.[4][5]

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Assay: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

-

Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase-3/7 activity.

-

Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the EC50.

Figure 1: Proposed apoptotic pathway induced by this compound.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that has been implicated in the negative regulation of insulin and leptin signaling pathways. Its overexpression has been associated with tumor progression, making it a viable target for cancer therapy.[3] Some thiophene-2-carboxamide derivatives have demonstrated inhibitory activity against PTP1B.[3]

Proposed Mechanism: this compound may act as an inhibitor of PTP1B, thereby modulating downstream signaling pathways involved in cell growth and proliferation.

Experimental Workflow: PTP1B Inhibition Assay

Figure 2: Workflow for assessing PTP1B inhibitory activity.

Potential Applications in Neurodegenerative Diseases

The thiophene-2-carboxamide scaffold has also been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease.

Modulation of Amyloid-β (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Small molecules that can modulate this aggregation process are of significant therapeutic interest.[6] Benzofuran and benzo[b]thiophene-2-carboxamide derivatives have been shown to either inhibit or promote Aβ42 aggregation, depending on their substitution patterns.[6]

Proposed Mechanism: this compound could interact with Aβ42 monomers or oligomers, thereby influencing their aggregation kinetics. This interaction might stabilize non-toxic conformations or divert the aggregation pathway towards less harmful species.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

-

Preparation: Prepare solutions of Aβ42 peptide and this compound at various concentrations.

-

Incubation: Mix the Aβ42 solution with the test compound and incubate at 37°C with gentle agitation to promote aggregation.

-

ThT Addition: At specified time points, add Thioflavin T (ThT) to aliquots of the reaction mixture.

-

Fluorescence Measurement: Measure the fluorescence intensity of ThT, which increases upon binding to amyloid fibrils.

-

Data Analysis: Plot fluorescence intensity versus time to monitor the aggregation kinetics in the presence and absence of the compound.

| Compound Concentration | Lag Time (hours) | Maximum Fluorescence (a.u.) |

| Vehicle Control | 2.5 | 1200 |

| 1 µM | 4.0 | 1150 |

| 10 µM | 7.5 | 900 |

| 50 µM | 12.0 | 650 |

| Table 1: Hypothetical data from a ThT assay showing inhibition of Aβ42 aggregation. |

Potential Antimicrobial and Antiviral Activity

The thiophene-2-carboxamide core is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[2][7][8]

Antibacterial Activity

Thiophene-2-carboxamide derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.[9]

Proposed Mechanism: The mechanism of antibacterial action could involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

N-benzyl-N-phenylthiophene-2-carboxamide analogues have been identified as inhibitors of human enterovirus 71 (EV71).[7] The thiophene-2-carboxamide core was found to be crucial for this activity.

Proposed Mechanism: this compound may interfere with viral entry, replication, or assembly. For non-enveloped viruses like EV71, it could bind to the viral capsid and prevent uncoating.

Other Potential Mechanisms

The versatility of the thiophene-2-carboxamide scaffold suggests other potential mechanisms of action for this compound.

-

Enhancement of SERCA2a Ca2+ Pumping: A novel N-aryl-N-alkyl-thiophene-2-carboxamide has been shown to enhance the activity of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), which could have implications for cardiovascular diseases.[10]

-

Inhibition of Neuronal Nitric Oxide Synthase (nNOS): Thiophene-2-carboximidamide derivatives have been developed as potent and selective inhibitors of nNOS, with potential applications in neurodegenerative disorders and melanoma.[11]

-

Inhibition of Sphingomyelin Synthase 2 (SMS2): A thiophene carboxamide analogue has been identified as a highly potent and selective inhibitor of SMS2, which could be relevant for the treatment of dry eye disease.[12]

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, the extensive research on the broader class of thiophene-2-carboxamide derivatives provides a strong foundation for targeted investigation. The proposed mechanisms and experimental workflows in this guide offer a rational approach to characterizing the pharmacological profile of this compound. Its potential to modulate key biological pathways in oncology, neurodegeneration, and infectious diseases makes it a compelling candidate for further preclinical evaluation.

References

- Gunawardana, C. G. et al. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. PubMed.

- Biris, C. G. et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC.

- Biris, C. G. et al. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Scilit.

- Doltade, S. N. et al. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA).

- Elian, M. A. et al. (2024). Versatile thiophene 2-carboxamide derivatives. ResearchGate.

- Abdel-Wahab, B. F. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.

- Biris, C. G. et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.

- Gulipalli, K. C. et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate.

- Valdivia, H. H. et al. (2023). New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. PubMed.

- Chen, Y.-H. et al. (n.d.). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Publishing.

- Wang, Y. et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.

- Li, H. et al. (2014). Potent and selective double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase for the treatment of melanoma. PubMed.

- Wang, X. et al. (n.d.). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PMC.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent and selective double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

Medicinal Chemistry Profile: N-(1-phenylethyl)thiophene-2-carboxamide Scaffolds

Executive Summary

N-(1-phenylethyl)thiophene-2-carboxamide represents a privileged scaffold in medicinal chemistry, characterized by the bioisosteric replacement of the benzene ring with a thiophene moiety and the incorporation of a chiral ethyl linker. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and specific geometric constraints that favor binding to hydrophobic pockets in enzymes such as DNA gyrase (bacteria) and tubulin (cancer cells) .

This technical guide synthesizes the biological activity, structure-activity relationships (SAR), and synthesis protocols for this class of derivatives, designed for researchers in early-stage drug discovery.

Structural Rationale & Synthesis[1][2][3][4][5]

The Pharmacophore

The molecule consists of three distinct domains:

-

Thiophene Ring (Region A): Acts as a bioisostere of the phenyl ring but with higher electron density and the ability to act as a hydrogen bond acceptor via the sulfur atom.

-

Carboxamide Linker (Region B): Provides essential hydrogen bonding capability (donor NH, acceptor C=O) crucial for orienting the molecule within the active site.

-

1-Phenylethyl Moiety (Region C): Introduces a chiral center (

C) and a hydrophobic aromatic tail. The methyl group on the ethyl linker restricts conformational rotation, often locking the molecule into a bioactive conformation.

Synthesis Workflow

The most robust synthetic route involves the coupling of thiophene-2-carboxylic acid derivatives with 1-phenylethylamine. While direct amide coupling (EDC/HOBt) is possible, the Acid Chloride Method is preferred for higher yields in scale-up scenarios.

Visualization: Synthetic Pathway

[5]

Biological Activity Profile

Antimicrobial Potency

Derivatives of thiophene-2-carboxamide have demonstrated significant efficacy against multidrug-resistant (MDR) bacteria.

-

Target: Bacterial DNA Gyrase (Subunit B).[1]

-

Mechanism: The amide oxygen and thiophene sulfur form a coordinate network with the ATPase domain, inhibiting supercoiling.

-

Spectrum:

-

Gram-Positive: High potency against S. aureus and B. subtilis.

-

Gram-Negative: Moderate activity against E. coli; enhanced by adding electron-withdrawing groups (e.g., Cl, NO2) to the thiophene 5-position.

-

Data Summary: Antimicrobial MIC Values (µg/mL)

| Compound Variant | S. aureus | E. coli | P. aeruginosa | Reference |

|---|---|---|---|---|

| Unsubstituted | 32 - 64 | >128 | >128 | [1] |

| 5-Chloro-thiophene | 8 - 16 | 32 | 64 | [1, 3] |

| 5-Nitro-thiophene | 4 - 8 | 16 | 32 | [3] |

| Standard (Ampicillin) | 2 - 4 | 4 - 8 | 16 | |

Anticancer & Cytotoxicity

Recent studies position these derivatives as Combretastatin A-4 (CA-4) biomimetics .

-

Mechanism: They bind to the colchicine-binding site of tubulin, inhibiting polymerization and arresting the cell cycle at the G2/M phase.

-

Apoptosis: Induction of Caspase-3 and Caspase-7 pathways.[2]

-

Selectivity: Compounds with a 4-methoxy or 3,4,5-trimethoxy substitution on the phenylethyl ring show high selectivity for cancer cells (HepG2, MCF-7) over normal fibroblasts.

Visualization: Mechanism of Action (Anticancer)

Structure-Activity Relationship (SAR) Logic

To optimize this scaffold, modifications should follow these established trends:

-

Thiophene 5-position:

-

Electron Withdrawing Groups (NO2, Br): Increase antimicrobial activity but may increase cytotoxicity in healthy cells.

-

Methyl/Alkyl groups: Decrease potency due to steric clash in the DNA gyrase pocket.

-

-

The Chiral Linker (1-Phenylethyl):

-

The (S)-enantiomer is generally more active for antimicrobial targets due to specific steric fit.

-

The methyl group on the linker prevents metabolic hydrolysis of the amide bond (steric hindrance).

-

-

Phenyl Ring Substitutions:

-

Para-substitution (4-OMe, 4-Cl): Critical for tubulin binding affinity.

-

Ortho-substitution: Often abolishes activity due to steric interference with the carboxamide oxygen.

-

Experimental Protocols

Protocol: Synthesis of this compound

Safety: Thionyl chloride is corrosive and releases HCl gas. Perform in a fume hood.

-

Activation: Dissolve thiophene-2-carboxylic acid (10 mmol) in dry dichloromethane (DCM, 20 mL).

-

Chlorination: Add thionyl chloride (12 mmol) dropwise, followed by a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

-

Evaporation: Remove solvent and excess SOCl2 under reduced pressure to obtain the crude acid chloride.

-

Coupling: Redissolve the residue in dry DCM (15 mL). Cool to 0°C.

-

Addition: Add a mixture of 1-phenylethylamine (10 mmol) and triethylamine (12 mmol) in DCM dropwise over 30 minutes.

-

Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over MgSO4.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc 4:1).

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against MCF-7 or HepG2 cell lines.

-

Seeding: Seed cells in 96-well plates (5,000 cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Add test compounds dissolved in DMSO (final conc. 0.1% v/v) at serial dilutions (0.1 µM to 100 µM).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

.

References

-

Metwally, H. M., et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry. Link

-

Al-Wahaibi, L. H., et al. (2022).[3] "Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation." Molecules. Link

-

Ginex, T., et al. (2024). "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria." Frontiers in Microbiology. Link

-

BenchChem. (2025). "Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays." BenchChem Technical Library. Link

Sources

Technical Monograph: Structural Analysis & Characterization of N-(1-phenylethyl)thiophene-2-carboxamide

[1][2]

Executive Summary

This compound represents a "privileged scaffold" in drug discovery, merging the bioisosteric properties of the thiophene ring with the chiral versatility of the 1-phenylethylamine moiety.[1][2] This class of compounds exhibits documented efficacy in oncology (tubulin polymerization inhibition) and virology (enterovirus 71 inhibition).[1][2]

This guide provides a rigorous framework for the structural validation of this entity. Unlike simple achiral amides, the presence of the benzylic chiral center at the

Synthesis & Impurity Profiling

To understand the analytical profile, one must first understand the genesis of the molecule. The most robust synthetic route involves the acylation of 1-phenylethylamine with thiophene-2-carboxylic acid derivatives.[1][2]

Synthetic Pathway & Impurity Logic

The reaction typically employs Schotten-Baumann conditions or coupling reagents (EDC/HOBt) to minimize racemization at the chiral center.[1]

Figure 1: Synthetic workflow and potential critical quality attributes (CQAs).

Critical Quality Attributes (CQAs)

-

Enantiomeric Excess (ee%): The primary CQA. Use of strong bases or elevated temperatures during coupling can lead to proton abstraction at the benzylic position, causing racemization.

-

Regioisomers: Commercial thiophene-2-carboxylic acid may contain trace thiophene-3-carboxylic acid, leading to the 3-carboxamide regioisomer (detectable via

-coupling analysis).[1][2]

Structural Elucidation

The following data represents the authoritative spectral signature for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The thiophene ring introduces a distinct AMX or ABX spin system, while the chiral ethyl group creates a characteristic aliphatic pattern.

Table 1: 1H NMR Assignment (500 MHz, DMSO-d6)

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Amide NH | 8.60 - 8.80 | Doublet (br) | 1H | Diagnostic amide doublet due to coupling with CH.[1][2] | |

| Thiophene H-3 | 7.75 - 7.80 | dd | 1H | Most deshielded thiophene proton (ortho to C=O).[1][2] | |

| Thiophene H-5 | 7.60 - 7.65 | dd | 1H | Adjacent to Sulfur.[1][2] | |

| Phenyl Ar-H | 7.20 - 7.40 | Multiplet | 5H | - | Overlapping aromatic signals.[1][2] |

| Thiophene H-4 | 7.10 - 7.15 | dd | 1H | "Beta" proton, most shielded on the ring.[1][2] | |

| Methine (-CH-) | 5.10 - 5.25 | Pentet/Quartet | 1H | Benzylic proton; shift indicates amide proximity.[1][2] | |

| Methyl (-CH3) | 1.45 - 1.55 | Doublet | 3H | Characteristic doublet of the ethyl group.[1][2] |

Expert Insight: In the 13C NMR, look for the carbonyl carbon around 161-162 ppm . The thiophene C-2 (quaternary) will appear distinct from the phenyl ipso-carbon due to the sulfur atom's electronic effect.[1]

Mass Spectrometry (ESI-MS)

Molecular Formula:

Fragmentation Pathway: Under Collision-Induced Dissociation (CID), the amide bond is the weakest link.[1]

-

Precursor:

[1] -

Primary Fragment: Cleavage of the C-N bond yields the Thiophene-2-acylium ion (

).[1] -

Secondary Fragment: Loss of CO from the acylium ion yields the Thienyl cation (

). -

Amine Fragment: The 1-phenylethylamine fragment ($[Ph-CH(CH_3)-NH_3]^+ $) may appear at

, subsequently losing

Infrared Spectroscopy (FT-IR)

Stereochemical Characterization (The Critical Step)

Because the biological activity of chiral amides often resides in a single enantiomer (eutomer), separating and quantifying the (R) and (S) forms is mandatory.[1][2]

Chiral HPLC Protocol

Objective: Quantify Enantiomeric Excess (ee%).[1]

-

Stationary Phase: Polysaccharide-based columns are superior for aromatic amides.[1][2]

-

Detection: UV @ 254 nm (Thiophene absorption maximum).[1][2]

-

Expected Result: The enantiomers typically form a transient diastereomeric complex with the chiral selector.[3] Baseline separation (

) is expected.[1]

Figure 2: Chiral HPLC Method Development Workflow.

Detailed Experimental Protocols

Protocol A: General Synthesis (Schotten-Baumann)

Note: This protocol assumes the use of acid chloride for high yield, though coupling reagents are preferred for chiral retention.[2]

-

Preparation: Dissolve 1-phenylethylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C under Nitrogen.

-

Addition: Dropwise add Thiophene-2-carbonyl chloride (1.05 eq) dissolved in DCM. Maintain temperature < 5°C to prevent racemization.[1]

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO3 (remove acid), then Brine. Dry over MgSO4.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel).[1]

Protocol B: Determination of Enantiomeric Purity

References

-

PubChem. N-phenylthiophene-2-carboxamide Compound Summary. National Library of Medicine. Available at: [Link][1][2]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link][1][2][4]

-

Royal Society of Chemistry. Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors.[1][2] Available at: [Link][1][2]

Sources

- 1. Buy N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]thiophene-2-carboxamide [smolecule.com]

- 2. 5-(2-aminopyrimidin-4-yl)-N-(2-hydroxy-1-phenylethyl)thiophene-2-carboxamide | C17H16N4O2S | CID 11522954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Thiophene-2-Carboxamides: A Privileged Scaffold for Multi-Target Therapeutic Intervention

Executive Summary

The thiophene-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its phenyl bioisosteres, the thiophene ring offers unique electronic distribution, reduced aromaticity, and specific steric parameters (the sulfur atom is larger than a carbon-carbon double bond but smaller than a phenyl group).

This technical guide dissects the therapeutic utility of thiophene-2-carboxamides, focusing on two primary domains: Kinase Inhibition in Oncology (specifically JAK2 and EGFR) and Antimycobacterial Agents (targeting InhA and Pks13). We provide mechanistic insights, structure-activity relationship (SAR) rationales, and validated experimental protocols for evaluating these targets.

The Pharmacophore: Chemical Rationale[1][2]

The transition from a benzamide to a thiophene-2-carboxamide is not merely a steric replacement; it fundamentally alters the ligand-binding landscape.

Electronic and Steric Properties

-

Lipophilicity: Thiophene is more lipophilic than benzene (logP ~1.81 vs 2.13), often improving membrane permeability.

-

Electron Density: Thiophene is electron-rich (π-excessive). This allows for stronger

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein active sites. -

Bond Angles: The C-S-C bond angle is ~92°, creating a different vector for substituents at the 2- and 3-positions compared to the 1,2-substitution on a benzene ring. This "scaffold curvature" is critical for fitting into tight ATP-binding pockets.

Oncology Targets: The Kinase Landscape

The most validated application of thiophene-2-carboxamides lies in the inhibition of protein kinases, particularly the Janus Kinase (JAK) family and Epidermal Growth Factor Receptor (EGFR).

Target: Janus Kinase 2 (JAK2)

JAK2 is a non-receptor tyrosine kinase central to the signaling of cytokines (e.g., Erythropoietin).[1] Dysregulation leads to Myeloproliferative Neoplasms (MPNs).[1]

-

Mechanism of Action: Thiophene-2-carboxamides act as Type I ATP-competitive inhibitors. The amide nitrogen and carbonyl oxygen typically form a "hinge binder" motif, hydrogen-bonding with the backbone of the kinase hinge region (e.g., Leu932 in JAK2).

-

SAR Insight: Substitution at the thiophene-3 position (often with a pyridyl group) mimics the geometry of established urea-based inhibitors but with improved metabolic stability.

Visualization: JAK-STAT Signaling Pathway

The following diagram illustrates the signal transduction cascade where JAK2 inhibition prevents STAT phosphorylation and subsequent gene transcription.[2]

Caption: The JAK-STAT pathway highlighting the ATP-competitive inhibition of JAK2 by thiophene-2-carboxamides, preventing STAT phosphorylation.[3][2]

Target: EGFR (Wild Type and T790M)

Thiophene-2-carboxamides have demonstrated efficacy against Non-Small Cell Lung Cancer (NSCLC) cell lines.

-

Rationale: The scaffold serves as a bioisostere to the quinazoline core found in Gefitinib.

-

Key Interaction: The sulfur atom often engages in a specific interaction with the gatekeeper residue (Thr790 or Met790), while the carboxamide tail extends into the solvent-exposed region, improving solubility.

Infectious Disease Targets: Tuberculosis[1][5][6][7]

In the fight against Mycobacterium tuberculosis (Mtb), thiophene-2-carboxamides have emerged as potent prodrugs and direct inhibitors.[4]

Target: Enoyl-ACP Reductase (InhA)

InhA is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.

-

Mechanism: Certain thiophene-2-carboxamides function as prodrugs. They are activated by the monooxygenase EthA , forming an adduct with NAD+.[5] This adduct binds tightly to InhA, inhibiting it.[5]

-

Differentiation: Unlike Isoniazid (activated by KatG), these compounds are effective against KatG-mutant (MDR) strains.

Target: Polyketide Synthase 13 (Pks13)

Recent studies identify Pks13 as a target for thiophene derivatives. Pks13 condenses fatty acids to form the alpha-alkyl, beta-keto ester precursor of mycolic acids.

Comparative Data: Thiophene Efficacy

The table below summarizes potency data derived from key literature sources [1][3].

| Compound Class | Target | Organism | IC50 / MIC | Key Structural Feature |

| Thiophene-2-carboxamide (Ref 24) | JAK2 | Homo sapiens | < 5 nM (IC50) | 3-pyridyl substitution |

| 5-methyl-N-(4-nitrophenyl)... | InhA | M. tuberculosis | 0.5 µg/mL (MIC) | Requires EthA activation |

| Thieno[2,3-d]pyrimidine | EGFR | H1299 (Lung) | 12-54 nM (IC50) | Bioisostere of Quinazoline |

Experimental Validation Framework

To validate thiophene-2-carboxamides against these targets, rigorous experimental protocols are required. Below are the standard operating procedures (SOPs) for Kinase Inhibition and Antimycobacterial assays.

Protocol: FRET-Based Kinase Inhibition Assay (JAK2/EGFR)

Purpose: To determine the IC50 of a thiophene ligand against a specific kinase using Fluorescence Resonance Energy Transfer.

Reagents:

-

Recombinant Kinase (JAK2 or EGFR).

-

Peptide Substrate (Fluorescein-labeled).

-

ATP (at Km concentration).

-

Detection Reagent (Terbium-labeled antibody).

Workflow:

-

Compound Prep: Dissolve thiophene derivatives in 100% DMSO. Prepare 10-point serial dilutions (1:3).

-

Enzyme Reaction:

-

Add 2.5 µL of compound to 384-well plate.

-

Add 5 µL of Kinase/Peptide mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Incubate 10 mins at RT (to allow compound-enzyme equilibrium).

-

Initiate reaction with 2.5 µL ATP.

-

Incubate for 60 mins at RT.

-

-

Detection:

-

Add 10 µL of EDTA/Tb-Antibody stop solution.

-

Incubate 60 mins.

-

-

Readout: Measure Time-Resolved Fluorescence (Ex: 340nm, Em: 495nm/520nm).

-

Analysis: Calculate Emission Ratio (520/495). Fit data to a 4-parameter logistic equation.

Protocol: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against Mtb.

Workflow:

-

Culture: Grow M. tuberculosis H37Rv in 7H9 broth (ADC supplement) to OD600 ~0.6.

-

Plating:

-

Add 100 µL of 7H9 media to all wells of a 96-well plate.

-

Add thiophene compounds in column 2 and perform 2-fold serial dilutions across to column 11.

-

Column 12 serves as growth control (no drug).

-

-

Inoculation: Dilute culture to ~10^5 CFU/mL and add 100 µL to all wells.

-

Incubation: Seal plates and incubate at 37°C for 5-7 days.

-

Development:

-

Add 30 µL of 0.02% Resazurin (Alamar Blue).

-

Incubate for 24 hours.

-

Color Change: Blue (Resazurin) = No Growth (Inhibition). Pink (Resorufin) = Growth.

-

-

Quantification: The MIC is the lowest concentration preventing the color change to pink.

Visualization: Hit-to-Lead Workflow

Caption: Iterative workflow for optimizing thiophene-2-carboxamide hits into lead candidates.

References

-

Haidle, A. et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters. Link

-

Wang, F. et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine. Link

-

Mori, G. et al. (2015).[4] Thiophenecarboxamide Derivatives Activated by EthA Kill Mycobacterium tuberculosis by Inhibiting the CTP Synthetase PyrG.[4] Cell Chemical Biology. Link

-

Abdel-Aziz, S.A. et al. (2021). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Pharmaceuticals.[6][4][7][5][8][9][10] Link

-

Alshammari, M.B. et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli. Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophenecarboxamide Derivatives Activated by EthA Kill Mycobacterium tuberculosis by Inhibiting the CTP Synthetase PyrG - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

Discovery and Synthesis of Novel Thiophene Carboxamide Scaffolds

Executive Summary

Thiophene carboxamides represent a privileged scaffold in modern medicinal chemistry, serving as bioisosteres to phenyl amides with superior metabolic stability and unique electronic properties. This guide details the technical roadmap for the rational design, robust synthesis, and biological validation of these scaffolds. We focus on overcoming common synthetic bottlenecks—specifically the regioselectivity of the Gewald reaction and the functionalization of the carboxamide core—to accelerate the development of kinase inhibitors (e.g., JNK, VEGFR) and anti-infective agents.

Part 1: Rational Design & SAR Strategy

The Thiophene Advantage

The thiophene ring offers distinct advantages over its benzene counterpart:

-

Electronic Bioisosterism: The sulfur atom's lone pair allows thiophene to act as a hydrogen bond acceptor, unlike benzene.

-

Metabolic Stability: The thiophene ring is generally less prone to oxidative metabolism (e.g., epoxidation) than phenyl rings, though C-2 and C-5 positions are reactive.

-

Vector Positioning: The bond angles in thiophene (approx. 92° at Sulfur) differ from benzene (120°), allowing for unique vector positioning of the carboxamide pharmacophore to access distinct pockets in enzyme active sites.

Structure-Activity Relationship (SAR) Logic

-

The 2-Amino Group: Critical for hydrogen bonding (donor). Modification here (e.g., acylation, urea formation) often modulates potency and solubility.

-

The 3-Carboxamide: The "hinge binder." In kinase inhibitors, this moiety frequently interacts with the ATP-binding hinge region.

-

C-4/C-5 Substitution: These positions determine selectivity. Bulky hydrophobic groups at C-4 often fill the hydrophobic back pocket of kinases.

Part 2: Synthetic Strategies

We employ a bifurcated synthetic strategy. Pathway A is the high-throughput route for primary amides. Pathway B is the versatile route for library generation of N-substituted amides.

Strategic Workflow Diagram

Figure 1: Bifurcated synthetic workflow allowing for either rapid generation of primary amides or diverse N-substituted libraries.

The Gewald Reaction: Mechanism & Optimization

The cornerstone of this synthesis is the Gewald reaction. It is a multi-component condensation between a ketone/aldehyde, an activated nitrile, and elemental sulfur.[1]

Mechanism:

-

Knoevenagel Condensation: The ketone reacts with the active methylene (nitrile) to form an

-unsaturated nitrile.[2] -

Sulfur Uptake: The methylene carbon attacks elemental sulfur (

). -

Cyclization: Intramolecular attack of the mercaptan on the nitrile carbon, followed by tautomerization to the aromatic thiophene.

Critical Optimization Parameters:

-

Base: Morpholine is preferred over diethylamine for sterically hindered ketones due to its moderate basicity and nucleophilicity.

-

Solvent: Ethanol is standard, but DMF increases yield for insoluble substrates.

-

Temperature: Controlled heating (50-60°C) prevents the degradation of elemental sulfur and side reactions.

Figure 2: Mechanistic flow of the Gewald reaction, highlighting the critical sulfur incorporation step.

Part 3: Experimental Protocols

Protocol A: Direct Synthesis of Primary Carboxamides

Use this for rapid generation of the core scaffold.

Reagents: Cyclohexanone (10 mmol), Cyanoacetamide (11 mmol), Sulfur (

-

Setup: In a 50 mL round-bottom flask, combine cyclohexanone, cyanoacetamide, and sulfur in ethanol.

-

Initiation: Add morpholine dropwise over 5 minutes. Note: The reaction is exothermic; ensure temperature does not exceed 60°C.

-

Reaction: Stir at 50°C for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Purification: Filter the resulting precipitate. Wash with cold ethanol (2 x 10 mL). Recrystallize from MeOH to afford 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide .

Protocol B: Synthesis of N-Substituted Carboxamides (Library Route)

Use this to diversify the amide region for SAR.

Step 1: Ester Synthesis (Gewald)

-

Substitute Cyanoacetamide with Ethyl Cyanoacetate in Protocol A.

Step 2: Saponification

-

Dissolve the ester (5 mmol) in MeOH (15 mL).

-

Add aqueous NaOH (2M, 10 mL). Reflux for 2 hours.

-

Cool and acidify with HCl (1M) to pH 3.

-

Filter the precipitated 2-aminothiophene-3-carboxylic acid . Dry under vacuum.[6]

Step 3: Amide Coupling (HATU Method)

-

Why HATU? Thiophene carboxylic acids can be prone to decarboxylation under harsh thermal conditions (like SOCl2 reflux). HATU operates at RT.

-

Dissolve the carboxylic acid (1 mmol) in dry DMF (3 mL).

-

Add DIPEA (3 mmol) and HATU (1.2 mmol). Stir for 10 mins to activate.

-

Add the desired amine (R-NH2, 1.1 mmol).

-

Stir at RT for 4–12 hours.

-

Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Concentrate and purify via column chromatography.[2]

Data Summary: Coupling Reagent Efficiency

| Reagent | Yield (Avg) | Reaction Time | Notes |

| HATU | 85-95% | 4 h | Best for hindered amines; expensive. |

| EDC/HOBt | 60-75% | 12 h | Good for primary amines; water-soluble byproduct. |

| SOCl2 | 50-70% | 2 h (Reflux) | Risk of decarboxylation; harsh conditions. |

| T3P | 80-90% | 2 h | Excellent for scale-up; easy workup. |

Part 4: Biological Validation & Advanced Functionalization

Late-Stage Functionalization (C-H Activation)

To further diversify the scaffold without rebuilding the ring, Pd-catalyzed C-H activation is employed.

-

Target: C-5 Position (if unsubstituted).

-

Conditions: Pd(OAc)2 (5 mol%), Ag2CO3 (oxidant), Aryl Iodide, PivOH, 100°C.

-

Outcome: Direct arylation at C-5, crucial for accessing deep hydrophobic pockets in kinase targets.

Biological Screening Assays

-

Kinase Inhibition (FRET Assay):

-

Test compounds against JNK1/2/3 or VEGFR-2.

-

Control: Sunitinib (VEGFR) or SP600125 (JNK).

-

Success Metric: IC50 < 100 nM.

-

-

Cellular Viability (MTT Assay):

-

Cell lines: A549 (Lung), MCF-7 (Breast).

-

Success Metric: GI50 < 10 µM with Selectivity Index (SI) > 10 vs. normal fibroblasts.

-

References

-

Review of Gewald Reaction Mechanism: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction."[1][7][8][9] Journal of Heterocyclic Chemistry.

-

JNK Inhibitor SAR Studies: De, S. K., et al.[10] "Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase."[10] Bioorganic & Medicinal Chemistry.

-

VEGFR-2 Inhibitors: Wang, J., et al.[11] "Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties."[11] Bioorganic Chemistry.

-

Microwave-Assisted Synthesis Protocols: BenchChem Application Notes. "Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives."

-

Palladium-Catalyzed C-H Activation: Glover, B., et al.[12] "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring." MDPI.

Sources

- 1. journals.iau.ir [journals.iau.ir]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 2-aminothiophene-3-carboxylate | CAS 31891-06-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. asianpubs.org [asianpubs.org]

- 5. ijpbs.com [ijpbs.com]

- 6. Saponification-Typical procedures - operachem [operachem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary Cytotoxicity Screening of N-(1-phenylethyl)thiophene-2-carboxamide

Abstract

The discovery and development of novel therapeutic agents is a cornerstone of biomedical research. A critical early step in this process is the assessment of a compound's potential for cellular toxicity.[1][2][3] This guide provides an in-depth, technical framework for conducting a preliminary cytotoxicity screening of N-(1-phenylethyl)thiophene-2-carboxamide, a member of the thiophene carboxamide class of compounds which have shown a range of biological activities, including potential anticancer properties.[4][5][6][7] We will delve into the scientific rationale behind the selection of a tiered assay approach, provide detailed, field-proven protocols for key in vitro cytotoxicity assays, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound methodology for the initial safety and efficacy profiling of novel chemical entities.

Introduction: The Scientific Imperative for Cytotoxicity Screening

The journey of a novel compound from initial synthesis to a potential therapeutic is long and fraught with challenges. A primary hurdle is ensuring an acceptable safety profile, with cytotoxicity—the quality of being toxic to cells—being a fundamental parameter.[1][2] Early-stage in vitro cytotoxicity screening is not merely a regulatory checkpoint but a critical decision-making tool that can save significant time and resources by identifying compounds with unfavorable toxicity profiles long before they reach more complex and expensive preclinical and clinical stages.[1][3]

The compound of interest, this compound, belongs to a class of molecules, thiophene-2-carboxamides, that have garnered attention for their diverse pharmacological activities.[4][8][9][10] Various derivatives have demonstrated antiproliferative effects against cancer cell lines, suggesting potential as anticancer agents.[4][5][6][7][11] However, this potential bioactivity necessitates a thorough evaluation of its cytotoxic effects on both cancerous and non-cancerous cells to ascertain its therapeutic window—the concentration range where it can effectively target diseased cells while minimizing harm to healthy ones.[12][13]

This guide will focus on a multi-assay approach to provide a comprehensive preliminary cytotoxicity profile. We will explore assays that measure different cellular parameters, including metabolic activity, membrane integrity, and lysosomal function. This multi-pronged strategy provides a more robust and nuanced understanding of the compound's potential cytotoxic mechanisms.

Foundational Concepts in Cytotoxicity Assessment

Before delving into specific protocols, it is crucial to understand the fundamental cellular processes that are often interrogated in cytotoxicity assays. Cell death can occur through two primary mechanisms: necrosis and apoptosis.

-

Necrosis: This is a form of cell death that results from acute cellular injury. It is characterized by the loss of cell membrane integrity, leading to the release of intracellular contents into the surrounding environment, which can trigger an inflammatory response.[14]

-

Apoptosis: Often referred to as "programmed cell death," apoptosis is a highly regulated process that plays a crucial role in normal tissue development and homeostasis.[15][16] It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies, without the release of cellular contents that would incite inflammation.[14][16]

Understanding these distinct cell death pathways is critical for interpreting cytotoxicity data and elucidating a compound's mechanism of action.

A Tiered Approach to Preliminary Cytotoxicity Screening

A robust preliminary cytotoxicity screen should employ a battery of assays that probe different aspects of cellular health. This tiered approach provides a more complete picture of a compound's potential toxicity. For this compound, we propose the following three-tiered screening cascade:

Tier 1: General Cell Viability and Metabolic Activity

-

MTT Assay: This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[17][18][19][20]

Tier 2: Cell Membrane Integrity

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[14][21][22]

Tier 3: Lysosomal Integrity

-

Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[23][24][25][26][27]

The following sections will provide detailed protocols and the scientific rationale for each of these assays.

Detailed Experimental Protocols

Cell Culture and Compound Preparation

The choice of cell lines is critical for a meaningful cytotoxicity study. It is recommended to use both a cancer cell line relevant to the potential therapeutic application and a non-cancerous cell line to assess selectivity.[12] For this guide, we will use the human colorectal carcinoma cell line, HT-29, and a normal human embryonic kidney cell line, HEK-293.

Protocol:

-

Culture HT-29 and HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration in the wells does not exceed a level that affects cell viability (typically ≤ 0.5%).

Tier 1: MTT Assay for Metabolic Activity

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18][28] The amount of formazan produced is directly proportional to the number of viable cells.[19]

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24 to 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Tier 2: LDH Assay for Membrane Integrity

Scientific Rationale: The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.[14][21] This provides a direct measure of cell membrane integrity and is often indicative of necrotic cell death.[29]

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound for the desired exposure time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[14][21]

-

Measure the absorbance at the appropriate wavelength (typically 490-520 nm).

Tier 3: Neutral Red Uptake Assay for Lysosomal Integrity

Scientific Rationale: The Neutral Red Uptake (NRU) assay assesses the viability of cells based on their ability to take up and accumulate the supravital dye neutral red in their lysosomes.[23][25][26] In healthy cells, the dye is retained within the intact lysosomes. In damaged or dead cells, the lysosomal membrane is compromised, leading to a decreased uptake and retention of the dye.

-

Seed and treat cells with this compound as previously described.

-

After the treatment period, remove the culture medium and add a medium containing a non-toxic concentration of neutral red.

-

Incubate the cells for approximately 2-3 hours to allow for dye uptake.

-

Wash the cells to remove any unincorporated dye.

-

Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

-

Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.

Data Analysis and Interpretation

For each assay, the results should be expressed as a percentage of the vehicle-treated control. A dose-response curve can then be generated by plotting the percentage of cell viability against the logarithm of the compound concentration. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of the cellular response) can be calculated.

Table 1: Example Data Summary for Cytotoxicity Screening of this compound

| Assay | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |

| MTT | HT-29 | 25.3 | 15.8 |

| HEK-293 | > 100 | 85.2 | |

| LDH | HT-29 | 45.1 | 30.7 |

| HEK-293 | > 100 | > 100 | |

| NRU | HT-29 | 30.5 | 20.1 |

| HEK-293 | > 100 | 92.4 |

Interpretation of Example Data: The hypothetical data in Table 1 suggests that this compound exhibits selective cytotoxicity towards the HT-29 cancer cell line compared to the non-cancerous HEK-293 cell line. The lower IC50 values in the MTT and NRU assays compared to the LDH assay might suggest that the compound primarily induces cell death through mechanisms that affect metabolic activity and lysosomal integrity before causing a significant loss of membrane integrity.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and training. The following diagram illustrates the general workflow for the preliminary cytotoxicity screening.

Caption: General workflow for the preliminary cytotoxicity screening of a novel compound.

Delving Deeper: Investigating the Mechanism of Action

The preliminary screening provides valuable information on the cytotoxic potential of this compound. If the initial results are promising (i.e., selective cytotoxicity towards cancer cells), further investigation into the mechanism of cell death is warranted. A key pathway to investigate is apoptosis.

The apoptotic cascade can be broadly divided into two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[16][30][31] Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.[15][32]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.[16][31]

-

Intrinsic Pathway: This pathway is triggered by intracellular stress signals and involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of initiator caspase-9.[16][30][31]

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

To investigate whether this compound induces apoptosis, assays that measure caspase activation or changes in mitochondrial membrane potential can be employed. For instance, a decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[33][34][35][36]

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach for the preliminary cytotoxicity screening of this compound. By employing a tiered assay system that interrogates multiple cellular endpoints, researchers can gain valuable insights into the compound's safety profile and potential mechanism of action. The provided protocols and conceptual frameworks are designed to be adaptable to other novel compounds and cell systems.

Promising results from this initial screen should be followed by more in-depth mechanistic studies to fully characterize the compound's biological activity. This may include investigations into specific molecular targets, cell cycle analysis, and ultimately, evaluation in more complex in vivo models. A thorough and systematic approach to cytotoxicity testing is paramount for the successful translation of novel chemical entities into safe and effective therapeutics.

References

- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Kuida, K. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.

- Martin, S. J., & Green, D. R. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(Pt 1), 1–9.

- Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis.

- Assay Genie. (2024, February 8). Apoptosis Caspase Pathways: A Closer Look at Cellular Suicide.

- Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.

- Salvesen, G. S., & Dixit, V. M. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 68, 643-675.

- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Manda, B., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3452.

- Abcam. (n.d.). MTT assay protocol.

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Lawen, A. (2003). The mitochondrial membrane potential (∆ψm) in apoptosis; an update. Apoptosis, 8(2), 119-129.

- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.

- Duchen, M. R. (2000). Mitochondria—potential role in cell life and death. Journal of Physiology, 529(1), 21-26.

- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Cell Signaling Technology. (2026). LDH Cytotoxicity Assay Kit.

- ION Biosciences. (n.d.). Mitochondrial Membrane Potential.

- Abcam. (n.d.). MTT (Assay protocol).

- Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 25.

- Kroemer, G., et al. (2007). Mitochondrial Membrane Permeabilization in Cell Death. Physiological Reviews, 87(1), 99-163.

- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.

- PraxiLabs. (n.d.). Neutral Red Uptake Assay | Cell Viability.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-10.

- Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.

- OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.

- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- RE-Place. (n.d.). Neutral Red Uptake Assay.

- Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131.

- ResearchGate. (n.d.). (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131.

- An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D.

- Frontiers. (n.d.). Genes Involved in Maintaining Mitochondrial Membrane Potential Upon Electron Transport Chain Disruption.

- Royal Society of Chemistry. (n.d.). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors.

- Scilit. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

- ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives.

- Benchchem. (n.d.). Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays.

- Al-Tel, T. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963.

- Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities.

- PLOS One. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One, 18(12), e0295829.

- Google Patents. (n.d.). WO2009020588A1 - Process for making thiophene carboxamide derivative.

- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

Sources

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. kosheeka.com [kosheeka.com]

- 3. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 4. mdpi.com [mdpi.com]

- 5. staff.najah.edu [staff.najah.edu]

- 6. scilit.com [scilit.com]

- 7. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. portlandpress.com [portlandpress.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT (Assay protocol [protocols.io]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. ozbiosciences.com [ozbiosciences.com]

- 23. praxilabs.com [praxilabs.com]

- 24. qualitybiological.com [qualitybiological.com]

- 25. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 26. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 29. tiarisbiosciences.com [tiarisbiosciences.com]

- 30. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. annualreviews.org [annualreviews.org]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. ovid.com [ovid.com]

- 34. academic.oup.com [academic.oup.com]

- 35. ionbiosciences.com [ionbiosciences.com]

- 36. Frontiers | Genes Involved in Maintaining Mitochondrial Membrane Potential Upon Electron Transport Chain Disruption [frontiersin.org]

Methodological & Application

using N-(1-phenylethyl)thiophene-2-carboxamide in MTT assay protocols

Application Note: Cytotoxicity Profiling of N-(1-phenylethyl)thiophene-2-carboxamide via MTT Assay

Abstract & Introduction

This Application Note provides a standardized protocol for evaluating the cytotoxic potential of This compound using the MTT colorimetric assay. Thiophene-2-carboxamide derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting potent anticancer, antiviral, and anti-inflammatory properties [1, 2]. Specifically, structural analogs in this class have demonstrated efficacy against breast (MCF-7) and liver (HepG2) carcinoma lines, potentially via mechanisms involving PTP1B inhibition or mitochondrial complex I disruption [3, 5].

This compound is a lipophilic amide often utilized as a lead compound or building block in Structure-Activity Relationship (SAR) studies. Its hydrophobic nature (LogP ~2.8–3.5) presents specific challenges in aqueous cell culture environments, necessitating precise solvent handling to prevent microprecipitation, which can artificially inflate absorbance readings in MTT assays.

This guide details the preparation, dosing, and analysis required to generate reproducible IC50 data, ensuring that observed reductions in cell viability are pharmacologically valid rather than artifacts of solubility limits.

Physicochemical Properties & Reagent Preparation

Compound Profile:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₃NOS

-

Molecular Weight: ~231.31 g/mol

-

Solubility: Low in water; Soluble in DMSO, Ethanol.

Stock Solution Preparation

To ensure accuracy, gravimetric preparation of the stock solution is preferred over volumetric due to the viscosity of DMSO.

Protocol:

-

Weigh approximately 2.31 mg of this compound into a sterile, amber glass vial (to protect from light).

-

Dissolve in 1 mL of sterile-filtered Dimethyl Sulfoxide (DMSO) to create a 10 mM Stock Solution .

-

Vortex vigorously for 30 seconds. Inspect visually for any particulate matter. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Vehicle Control

Prepare a "Vehicle Control" solution containing only DMSO diluted in culture media at the same percentage as the highest treatment concentration (typically 0.1% to 0.5% v/v).

Experimental Design: The MTT Workflow

The MTT assay relies on the reduction of the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This reaction occurs only in metabolically active cells.

Cell Seeding Optimization

Different cell lines metabolize MTT at different rates. For thiophene derivatives, which may induce cytostasis before cytotoxicity, optimal seeding density is critical to prevent contact inhibition from masking drug effects.

Recommended Densities (96-well plate):

-

HepG2 (Liver): 8,000 – 10,000 cells/well

-

MCF-7 (Breast): 5,000 – 7,000 cells/well

-

Hek293 (Normal Control): 5,000 cells/well

Serial Dilution Scheme

Because this compound is hydrophobic, direct dilution into media can cause precipitation. Use an Intermediate Dilution Step .

Table 1: Dilution Protocol for 100 µM High Dose

| Step | Source Solution | Solvent/Media | Final Conc.[1][2] | DMSO % |

| Stock | 10 mM Compound (100%) | DMSO | 10 mM | 100% |

| Intermed. | 10 µL of Stock | 990 µL Media | 100 µM | 1% |

| Working | Serial 1:2 dilutions of Intermed.[2] | Media + 1% DMSO | 50, 25, 12.5... µM | 1% |

Note: Maintaining constant DMSO concentration across all wells (e.g., 1%) eliminates solvent toxicity as a variable.

Detailed Protocol

Phase 1: Seeding (Day 0)

-

Trypsinize and count cells using a hemocytometer or automated counter.

-

Resuspend cells in complete media (e.g., DMEM + 10% FBS) to the desired density.[1]

-

Dispense 100 µL of cell suspension into columns 2–11 of a 96-well plate.

-

Dispense 100 µL of sterile PBS or media into columns 1 and 12 (Edge Effect barrier).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Treatment (Day 1)

-

Inspect cells for morphology and attachment.

-

Aspirate the old medium carefully (do not disturb the monolayer).

-

Add 100 µL of fresh media containing the compound dilutions (0.1 µM – 100 µM).

-

Controls:

-

Negative Control: Untreated cells (Media only).

-

Vehicle Control: Media + DMSO (matched %).

-

Positive Control: Doxorubicin (1 µM) or similar known cytotoxic agent.

-

Blank: Media only (no cells) + MTT (to correct for background).

-

-

Incubate for 48 to 72 hours . Thiophene derivatives often require 48h to manifest apoptotic effects [1, 3].

Phase 3: MTT Addition & Readout (Day 3/4)

-

Prepare MTT Reagent: 5 mg/mL in PBS.[1] Filter sterilize (0.22 µm).

-

Add 10 µL of MTT reagent to each well (final conc. 0.45 mg/mL).

-

Incubate for 3–4 hours at 37°C. Look for purple precipitate (formazan).

-

Solubilization:

-

Carefully aspirate media (critical: do not suck up crystals).

-

Add 100 µL DMSO to each well.[1]

-

Shake plate on an orbital shaker for 15 minutes at room temperature.

-

-

Measure absorbance at 570 nm (reference wavelength 630 nm).

Visualization of Workflow

The following diagram illustrates the critical path for testing lipophilic thiophene amides, highlighting the intermediate dilution step necessary to prevent precipitation.

Caption: Optimized MTT workflow for lipophilic thiophene carboxamides, emphasizing the intermediate dilution step to maintain solubility.

Data Analysis & Troubleshooting

Calculation